Adrenomedullin (1-12), a fragment of the human adrenomedullin peptide, is a bioactive molecule primarily involved in various physiological processes, including vasodilation and modulation of vascular tone. Adrenomedullin itself is a 52-amino acid peptide initially discovered in human pheochromocytoma tissue in 1993. It belongs to the calcitonin gene-related peptide family and is encoded by the ADM gene located on chromosome 11, which consists of four exons and three introns .
Adrenomedullin is synthesized in numerous tissues, with the highest concentrations found in the adrenal medulla, cardiac atria, and lungs. It is produced by various cell types, including endothelial cells, vascular smooth muscle cells, monocytes, renal parenchymal cells, and macrophages . The peptide plays a crucial role in maintaining endothelial barrier function and regulating blood pressure.
Adrenomedullin is synthesized from a larger precursor protein known as proadrenomedullin. The synthesis involves several steps:
The final product, adrenomedullin (1-12), results from specific enzymatic processing of the prohormone. This process can vary based on physiological conditions and tissue types.
Adrenomedullin (1-12) consists of twelve amino acids derived from the full-length adrenomedullin sequence. The complete adrenomedullin peptide features a single disulfide bridge between residues 16 and 21 and an amidated tyrosine at the carboxy terminus, which are critical for its biological activity .
The molecular formula for adrenomedullin (1-12) can be derived from its amino acid sequence, which includes essential residues contributing to its functionality in vascular biology.
Adrenomedullin participates in various biochemical reactions primarily associated with vasodilation. Upon binding to its receptors, it activates several signaling pathways that lead to the relaxation of vascular smooth muscle cells.
The interaction of adrenomedullin with its receptors involves G-protein coupled receptor mechanisms, leading to increased intracellular cyclic AMP levels and subsequent vasorelaxation .
Adrenomedullin exerts its effects by binding to specific receptor complexes composed of calcitonin receptor-like receptor combined with receptor activity-modifying proteins (RAMPs). This binding triggers multiple signaling cascades that mediate its vasodilatory effects .
Studies have shown that adrenomedullin reduces systemic vascular resistance while increasing cardiac output. Its action also includes countering the renin-angiotensin-aldosterone system, thus playing a protective role in cardiovascular health .
Adrenomedullin (1-12) is typically characterized as a soluble peptide under physiological conditions. Its stability can be influenced by factors such as pH and temperature.
The chemical properties of adrenomedullin include:
Relevant analyses indicate that modifications to the peptide structure can enhance its stability and bioactivity .
Adrenomedullin has significant implications in various scientific fields:
Adrenomedullin (1-12), human (AM(1-12)) is a 12-amino acid peptide fragment derived from the N-terminal region of full-length adrenomedullin. Its primary sequence is Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg (YRQSMNNFQGLR) [2] [3] [9]. This linear peptide has a molecular weight of 1,513.68 g/mol and a molecular formula of C₆₄H₁₀₀N₂₂O₁₉S [1] [2]. The sequence contains several functionally significant residues:
Unlike full-length adrenomedullin (which contains a disulfide bridge forming a 6-membered ring structure), AM(1-12) lacks disulfide bonds and secondary modifications, rendering it a flexible linear peptide [3] [6] [9].
Table 1: Structural Features of AM(1-12)
Characteristic | AM(1-12) | Full-Length AM |
---|---|---|
Amino acid length | 12 | 52 |
Disulfide bonds | 0 | 1 (Cys16-Cys21) |
Molecular weight | 1,513.68 g/mol | ~6,000 g/mol |
C-terminal amidation | No | Yes |
Structural motif | Linear | Ring + C-terminal tail |
AM(1-12) is generated through proteolytic cleavage of preproadrenomedullin without additional post-translational modifications:
The human adrenomedullin gene (ADM) on chromosome 11 encodes a 185-amino acid precursor, preproadrenomedullin [7] [10]. This precursor undergoes sequential proteolytic processing to generate multiple bioactive fragments:
AM(1-12) represents the N-terminal segment preceding the ring structure of full-length adrenomedullin. Unlike ADM-Gly (which undergoes amidation to form bioactive ADM), AM(1-12) is a terminal fragment with independent biological activity [4] [10].
Table 2: Key Fragments Derived from Preproadrenomedullin
Fragment | Residue Position | Length | Bioactivity |
---|---|---|---|
PAMP | 22-41 | 20 aa | Hypotensive |
MR-proADM | 45-92 | 48 aa | Stable biomarker |
ADM-Gly | 95-146 | 53 aa | Inactive precursor |
AM(1-12) | 95-106 | 12 aa | Vasodilatory/Receptor binding |
Bioactive AM | 95-146 amidated | 52 aa | Full physiological activity |
The liberation of AM(1-12) involves specific enzymatic processing:
The cleavage efficiency varies by tissue, with endothelial cells and adrenal medulla demonstrating high processing activity. Notably, AM(1-12) exhibits greater plasma stability than full-length adrenomedullin (half-life >144 hours in stabilized forms vs. 22 minutes for bio-ADM) [3] [4] [7]. This stability is attributed to the absence of degradation-sensitive motifs present in the C-terminal region of full-length adrenomedullin.
Table 3: Cleavage Sites Generating AM(1-12)
Cleavage Site | Enzyme | Location | Product |
---|---|---|---|
Arg⁹⁴⁻Arg⁹⁵↓ | Furin/PCs | Prepro-95-146 | ADM-Gly N-terminus |
Arg¹⁰⁶⁻Arg¹⁰⁷↓ | Furin/PCs | ADM-Gly (1-53) | AM(1-12) liberation |
Gly¹⁴⁶↓-NH₂ | PAM enzyme | ADM-Gly | Bioactive ADM |
AM(1-12) exhibits distinct receptor binding properties compared to full-length adrenomedullin:
The N-terminal tyrosine residue is critical for receptor interaction, as oxidation or substitution diminishes binding affinity. Molecular modeling suggests that Arg² and Arg¹² form ionic interactions with receptor acidic residues [3] [9].
The AM(1-12) sequence is highly conserved across mammals, underscoring its functional significance:
Unlike full-length adrenomedullin (which requires the ring structure for activity), AM(1-12)'s bioactivity depends on its linear conformation. This allows it to activate distinct signaling pathways, including:
Key properties influencing function and detection:
Specific assays have been developed for AM(1-12) quantification:
Table 4: Analytical Performance of AM(1-12) Detection
Parameter | Performance | Method |
---|---|---|
Limit of detection | 7.5 pg/mL | Immunoluminometry |
Limit of quantification | 8.6 pg/mL | Dose-response curves |
Intra-assay CV | 4.05% | Chemiluminescence |
Inter-assay CV | 7.86% | Chemiluminescence |
Linear range | 1–3,500 pg/mL | Calibration curve |
AM(1-12) exhibits several bioactivities independent of full-length adrenomedullin:
Unlike full-length adrenomedullin (which activates both AM₁ and CGRP receptors), AM(1-12) selectively engages AM-specific pathways, making it valuable for dissecting adrenomedullin signaling [6] [8].
AM(1-12) serves as a critical tool for:
Ongoing research explores its potential as:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: